molecular formula C14H10N2O2 B066736 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid CAS No. 164295-94-7

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Cat. No. B066736
M. Wt: 238.24 g/mol
InChI Key: JQMUXXNJOLCBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalene substituted pyrazolines, which are structurally related to “5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid,” involves the initial formation of β-amino naphthyl substituted chalcones. These intermediates are prepared by refluxing β-acetylamino naphthalene with various aromatic aldehydes in the presence of NaOH. Subsequent treatment with hydrazine hydrate in the presence of glacial acetic acid and ethanol yields the desired pyrazoline derivatives. This methodology underscores the versatility and adaptability of pyrazoline synthesis to incorporate naphthalene units, which are known for their antimicrobial efficacy against a broad spectrum of human pathogens (Yaminilatha, VaralakshmiDevi, & Rajitha, 2017).

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives, including those substituted with naphthalene, is characterized by spectroscopic techniques such as FT-IR, HR-MS, 1D, and 2D NMR analysis. These methods confirm the successful synthesis and provide detailed insights into the molecular architecture of the compound. Molecular docking studies of similar compounds have shown that these molecules can exhibit significant binding affinities to biological targets, indicating the importance of structural analysis in understanding their potential interactions and functionalities (Jasril et al., 2021).

Chemical Reactions and Properties

Naphthalene substituted pyrazolines undergo a variety of chemical reactions that highlight their reactive nature and the potential for further functionalization. For instance, reactions with halogens have been shown to yield spirocyclic substituted 3-halo-4,5-dihydro-3H-pyrazoles, which upon heating, decompose to form substituted spirocyclic 1-halocyclopropane-1-carboxylates. This demonstrates the compounds' versatility and reactivity, making them suitable candidates for further chemical transformations (Molchanov et al., 2005).

Physical Properties Analysis

The physical properties of “5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid” and related compounds can be inferred from studies on similar molecules. These compounds generally exhibit high thermal stability and amorphous nature, as indicated by their high glass-transition temperatures and 5% weight-reduction temperatures. Such properties suggest that these compounds could have significant applications in materials science due to their stability and processability (Huaijun Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of naphthalene-pyrazole conjugates, such as selectivity and reactivity towards metal ions, have been demonstrated in the context of chemosensor applications. These properties are crucial for understanding the reactivity patterns of these compounds and their potential utility in detecting and quantifying metal ions in various environments. Such selectivity underscores the importance of the naphthalene and pyrazole units in dictating the chemical behavior of these compounds (Manjira Mukherjee et al., 2014).

Scientific Research Applications

  • Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibition : A study by Vah et al. (2022) discussed the regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates and their evaluation as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the biosynthesis of pyrimidines in malaria parasites. The study found that certain pyrazole derivatives showed significant inhibitory activity, highlighting potential applications in antimalarial drug development (Vah et al., 2022).

  • Antimicrobial and Anti-proliferative Activities : Research by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. The study discovered that some of these compounds, including pyrazole derivatives, demonstrated significant antimicrobial and antiproliferative effects, suggesting their potential in developing new therapeutic agents (Mansour et al., 2020).

  • Toxicity and Antioxidant Activity : Jasril et al. (2019) conducted a study on the synthesis and evaluation of toxicity and antioxidant activity of pyrazoline derivatives. The research highlighted that certain pyrazoline compounds exhibited high antioxidant activity and toxicity, pointing to their potential applications in developing antioxidant agents (Jasril et al., 2019).

  • Multi-Analyte Detection in Human Gastric Adenocarcinoma Cells : Dhara et al. (2016) described the development of a new fluorescent sensor based on 5-methyl-1H-pyrazole-3-carboxylic acid for detecting Zn2+ and Mg2+ ions in human gastric adenocarcinoma cells. This study underscores the application of such compounds in biological imaging and diagnosis (Dhara et al., 2016).

  • Synthesis and Characterization of Indolyl-pyrazoline : Shroff et al. (2017) synthesized novel indolyl-pyrazoline derivatives and evaluated their anti-inflammatory activity. This research adds to the understanding of the therapeutic potential of pyrazoline derivatives in treating inflammation (Shroff et al., 2017).

properties

IUPAC Name

3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMUXXNJOLCBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354569
Record name 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

CAS RN

164295-94-7
Record name 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.